2-Iodo-5-methoxybenzoic acid

Vue d'ensemble

Description

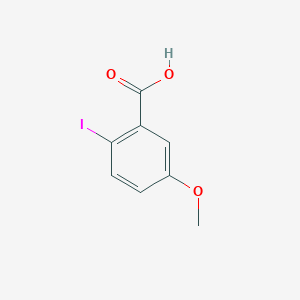

2-Iodo-5-methoxybenzoic acid is an organic compound with the molecular formula C8H7IO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by iodine and methoxy groups, respectively. This compound is known for its applications in organic synthesis and material science.

Synthetic Routes and Reaction Conditions:

Iodination of 5-Methoxybenzoic Acid: This method involves reacting 5-methoxybenzoic acid with an iodinating agent such as iodine monochloride or sodium iodide in the presence of a Lewis acid catalyst like aluminum chloride.

Diazotization of 2-Iodo-5-methylaniline: This approach involves converting 2-iodo-5-methylaniline to its diazonium salt, followed by treatment with a strong acid to generate the corresponding carboxylic acid.

Industrial Production Methods:

- Industrial production methods for this compound typically involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as tetrahydrofuran or water.

Major Products:

- The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Applications De Recherche Scientifique

2-Iodo-5-methoxybenzoic acid has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Material Science: It serves as a precursor for the synthesis of functional materials such as organic light-emitting diodes (OLEDs) and liquid crystals.

Medicinal Chemistry: Some studies have explored its potential biological activities, although more research is needed to fully understand its efficacy and safety.

Mécanisme D'action

The mechanism of action of 2-iodo-5-methoxybenzoic acid in chemical reactions typically involves the activation of the iodine atom, making it a good leaving group in substitution reactions. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparaison Avec Des Composés Similaires

5-Iodo-2-methoxybenzoic acid: This compound has the same molecular formula but with different positions of the iodine and methoxy groups.

2-Iodo-5-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness:

- The presence of both iodine and methoxy groups in 2-iodo-5-methoxybenzoic acid makes it particularly useful in specific organic synthesis applications where these functional groups are required for further transformations.

Activité Biologique

2-Iodo-5-methoxybenzoic acid (C8H7IO3) is a halogenated benzoic acid derivative that has garnered attention for its diverse biological activities. This article explores its antibacterial, anticancer, and catalytic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group (-OCH3) and an iodine atom attached to a benzoic acid backbone. Its molecular structure is crucial for its biological activity, influencing interactions with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has been evaluated against several bacterial strains, demonstrating significant inhibitory effects.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the antibacterial activity of this compound compared to other compounds:

| Compound Name | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| This compound | >500 | 81.0 |

| 3,5-Diiodo-2-methoxyphenylboronic acid (DIMPBA) | 100 | 30.3 |

| 2-Fluoro-5-iodophenylboronic acid (FIPBA) | 100 | 24.1 |

This data indicates that while this compound shows moderate antibacterial activity, it is less potent than DIMPBA and FIPBA against Vibrio parahaemolyticus and Vibrio harveyi .

Anticancer Activity

In addition to its antibacterial effects, this compound exhibits potential anticancer properties. Research indicates that this compound can induce apoptosis in cancer cells by inhibiting protein synthesis and DNA replication.

The cytotoxic activity of this compound is attributed to its ability to disrupt cellular processes essential for cancer cell survival. Specifically, it has been shown to:

- Inhibit protein synthesis.

- Induce apoptosis through mitochondrial pathways.

A study reported that this compound significantly reduced cell viability in various cancer cell lines while showing minimal toxicity to normal cells .

Catalytic Activity

Beyond its biological activities, this compound serves as an effective catalyst in organic reactions. It has been utilized in the oxidation of alcohols, showcasing its versatility in synthetic chemistry.

Oxidation Reactions

The compound acts as a catalyst for the oxidation of benzylic and aliphatic alcohols, yielding carbonyl compounds with high efficiency. The reaction conditions are mild, making it an environmentally friendly option for organic synthesis .

Case Studies and Research Findings

- Antibacterial Study : A study demonstrated the effectiveness of halogenated benzoic acids, including this compound, in inhibiting biofilm formation in marine pathogens. The compound was found to significantly reduce the growth of Vibrio species in both planktonic and biofilm states .

- Anticancer Research : In a comparative analysis of various benzoic acid derivatives, this compound was noted for its ability to activate apoptotic pathways in cancer cells while sparing normal fibroblasts from cytotoxic effects .

- Catalytic Applications : Research indicated that using this compound as a catalyst resulted in improved yields of desired products in alcohol oxidation reactions compared to traditional methods .

Propriétés

IUPAC Name |

2-iodo-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASWULXFGZZRIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560900 | |

| Record name | 2-Iodo-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54413-93-3 | |

| Record name | 2-Iodo-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.